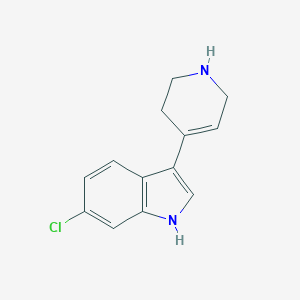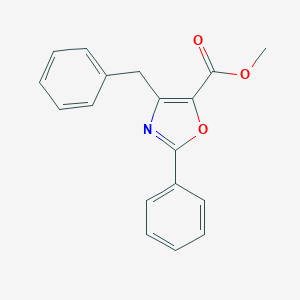
6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Descripción general
Descripción
6-Chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (6-Cl-THPI) is a synthetic compound that has recently been studied for its potential applications in various scientific fields. 6-Cl-THPI is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its structure. It is also known as 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-indole or 6-chloro-3-tetrahydropyridin-4-yl-1H-indole. 6-Cl-THPI has been studied for its potential therapeutic, biochemical, and physiological effects.
Aplicaciones Científicas De Investigación
Molecular Docking and Antimicrobial Activities
A study on substituted 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives, which include structures related to 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, explored their synthesis, molecular docking studies, and antimicrobial activities. One compound exhibited significant CDOCKER energy, suggesting strong binding affinity in molecular docking simulations. Additionally, the derivatives showed promising antimicrobial activity against tested microorganisms (V. Ramya, S. Vembu, G. Ariharasivakumar, & M. Gopalakrishnan, 2017).
Neuropsychopharmacology
In neuropsychopharmacology, this compound and its derivatives have been investigated for their effects on serotonin receptors, which play a crucial role in modulating various behaviors and physiological processes. One study analyzed the effects of similar compounds on inducing penile erections in rats, highlighting the role of 5-HT2C receptors in mediating these effects. The research provides insights into the complex pharmacological profiles of these compounds and their potential therapeutic applications (M. Millan, J. Péglion, G. Lavielle, & S. Perrin-Monneyron, 1997).
Anticancer Research
Another significant area of research involves the evaluation of indole derivatives, including those structurally related to this compound, as potential anticancer agents. Studies have focused on their ability to inhibit specific cellular processes critical for cancer progression, such as vacuolar H+-ATPase activity, which is involved in tumor metastasis. By targeting this enzyme, indole derivatives can modulate the metastatic behavior of cancer cells, offering a novel approach to cancer therapy (R. Supino, G. Petrangolini, G. Pratesi, et al., 2008).
Propiedades
IUPAC Name |
6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGWEDRPBNHZDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434939 | |
| Record name | 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180160-77-4 | |
| Record name | 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B61640.png)


![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)

![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)



![6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine](/img/structure/B61668.png)
![Methyl 2-[(cyanomethyl)sulfonyl]benzoate](/img/structure/B61671.png)